Methyl 4,6-O-Benzylidene-a-D-mannopyranoside
Overview
Description
Methyl 4,6-O-Benzylidene-a-D-mannopyranoside is a chemical compound that belongs to the class of benzylidene acetals. It is derived from mannose, a type of sugar, and is often used as a chiral building block in organic synthesis. This compound is known for its stability and utility in various chemical reactions, making it a valuable intermediate in the preparation of more complex molecules.
Mechanism of Action
Target of Action
Methyl 4,6-O-Benzylidene-a-D-mannopyranoside is primarily used as a chiral building block and an important intermediate in the preparation of different sugars . .
Mode of Action
It is known to undergo reactions such as lipase-catalysed acetylation
Result of Action
As a chemical intermediate, its primary function is to participate in chemical reactions to produce various sugars .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and pH. For instance, it is recommended to be stored at a temperature of 2-8°C , suggesting that its stability and efficacy could be affected by temperature.
Biochemical Analysis
Biochemical Properties
It is known to be a chiral building block, which suggests that it may interact with enzymes, proteins, and other biomolecules in a stereospecific manner
Metabolic Pathways
The metabolic pathways involving Methyl 4,6-O-Benzylidene-a-D-mannopyranoside are not well-characterized. It is known to be an intermediate in the preparation of various sugars , suggesting that it may interact with enzymes or cofactors involved in carbohydrate metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,6-O-Benzylidene-a-D-mannopyranoside typically involves the protection of the hydroxyl groups on the mannose molecule. One common method is the reaction of mannose with benzaldehyde in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. This reaction forms the benzylidene acetal, protecting the 4 and 6 positions of the mannose molecule. The reaction is usually carried out in an organic solvent like dichloromethane or toluene, and the product is purified through crystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve more advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,6-O-Benzylidene-a-D-mannopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the benzylidene acetal back to the original hydroxyl groups.
Substitution: The benzylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like sodium methoxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can regenerate the original mannose structure.
Scientific Research Applications
Methyl 4,6-O-Benzylidene-a-D-mannopyranoside has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in studies involving carbohydrate metabolism and enzyme interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4,6-O-Benzylidene-a-D-glucopyranoside
- Methyl 2,3-di-O-benzyl-a-D-glucopyranoside
- Methyl 2,3,6-tri-O-benzyl-a-D-glucopyranoside
Uniqueness
Methyl 4,6-O-Benzylidene-a-D-mannopyranoside is unique due to its specific configuration and the stability of the benzylidene acetal group. This stability makes it particularly useful in synthetic applications where selective protection and deprotection of hydroxyl groups are required. Compared to similar compounds, it offers distinct advantages in terms of reactivity and selectivity in chemical reactions .
Properties
IUPAC Name |
(4aR,6S,7S,8R,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O6/c1-17-14-11(16)10(15)12-9(19-14)7-18-13(20-12)8-5-3-2-4-6-8/h2-6,9-16H,7H2,1H3/t9-,10-,11+,12-,13?,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSWDMJYIDBTMV-ZWVDJKGDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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